5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol (calculated based on analogous structures in ). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid enables derivatization for pharmaceutical or material applications.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6-14-8(10(11,12)13)7(9(16)17)15(5)6/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOLBPKZNKPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form different structural isomers.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like sulfuric acid (H₂SO₄) are employed.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key attributes of 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with its analogs:
Notes:
- Positional Isomerism : The trifluoromethyl group’s placement (C2 vs. C6) significantly impacts electronic properties. For instance, C2-CF₃ in the target compound may direct electrophilic substitution reactions differently than C6-CF₃ analogs.
- Solubility : The carboxylic acid at C3 ensures moderate aqueous solubility, but trifluoromethyl and methyl groups increase hydrophobicity, as seen in related imidazo[1,2-a]pyridines ().
Biological Activity
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid belongs to the imidazopyridine class of compounds, known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Imidazopyridine Derivatives
| Compound Name | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Q203 | M. tuberculosis | 99 ± 32 | |
| Compound 27 | M. smegmatis | 441 ± 138 | |
| Compound 3f | PLA2 from snake venom | 14.3 |
Anti-inflammatory Effects
The anti-inflammatory properties of imidazopyridine derivatives have also been documented. These compounds are reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship suggests that modifications at specific positions can enhance their efficacy against inflammatory conditions .
Anticancer Potential
Imidazopyridines have been evaluated for their anticancer activities. Studies demonstrate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 2: Anticancer Activity of Selected Imidazopyridines
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 Glioblastoma | <10 | Apoptosis induction |
| Compound B | A431 Melanoma | <20 | Cell cycle arrest |
| Compound C | MCF-7 Breast Cancer | <15 | Signaling pathway modulation |
Case Studies
- Study on Mycobacterial Inhibition : A recent study synthesized several imidazopyridine analogs and evaluated their activity against Mycobacterium smegmatis. The results indicated that modifications in the imidazopyridine scaffold significantly affected their binding affinity to the respiratory chain complex, with some compounds showing selective inhibition without affecting mitochondrial function .
- Antitumor Activity Assessment : A detailed evaluation of various imidazopyridine derivatives against different cancer cell lines revealed promising results. For instance, certain compounds demonstrated low IC50 values in glioblastoma models, suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazopyridine derivatives indicates that:
- Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.
- Positioning of Functional Groups : Specific substitutions at the pyridine ring can significantly alter the compound's potency against various biological targets.
- Hydrogen Bonding Potential : Compounds capable of forming hydrogen bonds with target proteins exhibit improved binding affinities.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and how are intermediates validated?
Methodological Answer: A common approach involves coupling trifluoromethyl-substituted pyridine precursors with methylimidazole derivatives under microwave-assisted conditions to enhance reaction efficiency. For example, intermediates like ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate are synthesized via sequential N-tosylhydrazone coupling and cyclization, achieving yields of 66–67% . Validation relies on ¹H/¹³C NMR (e.g., δ 8.2–7.1 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretching at 1722–1730 cm⁻¹). Post-synthesis hydrolysis of esters to carboxylic acids is monitored by TLC and HPLC .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: Prioritize ¹H/¹³C NMR to confirm regioselectivity and substituent positioning. For example, the trifluoromethyl group typically appears as a singlet in ¹⁹F NMR at δ -62 to -65 ppm. IR spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 285.05 for C₁₁H₈F₃N₂O₂) .
Advanced Synthetic Optimization
Q. Q3. How can reaction conditions be optimized to improve yields of the imidazo[1,2-a]pyridine core?
Methodological Answer: Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) significantly enhances cyclization efficiency compared to conventional heating. Solvent systems like methanol/water (1:2 v/v) with catalytic trifluoroacetic acid (TFA) improve solubility and reduce side reactions . For Friedländer-type condensations, use Ce(NH₄)₂(NO₃)₆ (CAN)/H₂O₂ as a redox catalyst to achieve >80% purity in multistep syntheses .
Q. Q4. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies in NMR shifts (e.g., unexpected coupling patterns) may arise from rotational isomerism or residual solvents. Use DEPT-135 and 2D-COSY to resolve overlapping signals. For ambiguous IR peaks (e.g., C=O vs. C=N), compare with DFT-calculated vibrational spectra . Cross-validate with X-ray crystallography when possible, as seen in sulfonamide analogs (CCDC deposition codes available) .
Computational and Mechanistic Insights
Q. Q5. How can DFT studies guide the design of derivatives with enhanced stability or reactivity?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) predict electron density distributions, identifying reactive sites for functionalization. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy at C-3, favoring nucleophilic attacks. Solvent-phase simulations (PCM model) optimize reaction pathways for carboxylation .
Q. Q6. What mechanistic insights explain the role of trifluoromethyl groups in reaction outcomes?
Methodological Answer: The -CF₃ group stabilizes transition states via inductive effects, accelerating cyclization in imidazo[1,2-a]pyridine formation. Kinetic studies show a 2.5-fold rate increase compared to non-fluorinated analogs. Radical scavenging experiments (e.g., TEMPO addition) confirm non-radical pathways in metal-free syntheses .
Structure-Activity Relationship (SAR) and Biological Applications
Q. Q7. How do structural modifications at the pyridine ring affect biological activity?
Methodological Answer: Introducing electron-donating groups (e.g., -OCH₃) at C-5 increases π-stacking with enzyme active sites, as shown in kinase inhibition assays (IC₅₀ = 0.8 µM vs. 3.2 µM for -CF₃). Conversely, replacing the carboxylic acid with esters reduces solubility but improves membrane permeability (logP = 2.1 vs. -0.5) .
Q. Q8. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., PARP1). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ reported at 12 µM). Metabolic stability is assessed via liver microsome incubation (t₁/₂ > 60 min indicates favorable pharmacokinetics) .
Stability and Handling
Q. Q9. What are the best practices for storing this compound to prevent degradation?
Methodological Answer: Store at -20°C under argon in amber vials to avoid light-induced decarboxylation. Lyophilized forms are stable for >12 months. Monitor degradation via HPLC (e.g., new peak at Rₜ = 4.2 min indicates hydrolysis to the imidazole byproduct) .
Q. Q10. How can researchers mitigate batch-to-batch variability in synthesis?
Methodological Answer: Standardize starting material purity (>98% by HPLC) and reaction humidity (<5% RH). Use inline FTIR for real-time monitoring of intermediate formation. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., temperature, catalyst loading) to reduce RSD to <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
